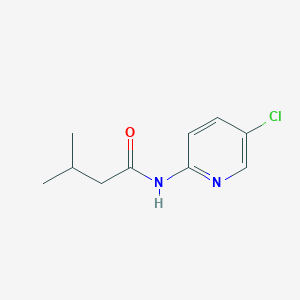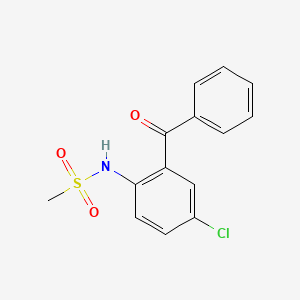
N-(5-chloropyridin-2-yl)-3-methylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloropyridin-2-yl)-3-methylbutanamide is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloropyridine moiety attached to a butanamide group
Wissenschaftliche Forschungsanwendungen
Synthesis and Crystal Structure
A compound with similar structural features, synthesized for antifungal activity analysis, was created using related raw materials. The crystal structure of this compound was determined, showing significant antifungal activity against several pathogens, demonstrating the potential of related compounds in antifungal research (Xue Si, 2009).
Herbicidal Activity
Novel derivatives incorporating a similar chemical moiety have been synthesized and evaluated for their herbicidal activities. These compounds showed moderate inhibitory activities against various weeds, suggesting the potential of N-(5-chloro-2-pyridinyl)-3-methylbutanamide related structures in developing new herbicides (L. Duan et al., 2010).
Neuroleptic Agents
The research on neuroleptic agents, including a focus on the synthesis, behavioral pharmacology, and binding inhibition of certain compounds, provides insight into the potential neuromodulatory applications of related chemical structures (T. de Paulis et al., 1986).
Antidepressant and Nootropic Agents
Compounds synthesized from pyridine-4-carbohydrazides and evaluated for antidepressant and nootropic activities reveal the broad potential for chemical structures similar to N-(5-chloro-2-pyridinyl)-3-methylbutanamide in central nervous system applications (Asha B. Thomas et al., 2016).
Insecticidal Activity
The synthesis and evaluation of pyridine derivatives against cowpea aphid demonstrate the insecticidal potential of compounds structurally related to N-(5-chloro-2-pyridinyl)-3-methylbutanamide, offering a pathway for the development of new insecticides (E. A. Bakhite et al., 2014).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloropyridin-2-yl)-3-methylbutanamide typically involves the reaction of
Eigenschaften
IUPAC Name |
N-(5-chloropyridin-2-yl)-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c1-7(2)5-10(14)13-9-4-3-8(11)6-12-9/h3-4,6-7H,5H2,1-2H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUPVRROTWVLOQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=NC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5526665.png)
![(4aS,7aR)-N,N-dimethyl-1-[(2-methyl-1,3-oxazol-4-yl)methyl]-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine-4-carboxamide](/img/structure/B5526671.png)
![2,3-bis[benzyl(ethoxycarbonyl)amino]butanedioic acid](/img/structure/B5526693.png)
![N-{[1-(2-fluorophenyl)cyclopentyl]methyl}-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5526699.png)

![9-{4-[3-(2-methoxy-1-methylethyl)-3H-imidazo[4,5-b]pyridin-2-yl]butanoyl}-6-oxa-9-azaspiro[4.5]decane](/img/structure/B5526718.png)

![1-[(1,3,7-trimethyl-1H-indol-2-yl)carbonyl]-3-azepanamine hydrochloride](/img/structure/B5526726.png)
![3-(4-chlorophenyl)-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5526731.png)
![(1S*,5R*)-6-(1,3-benzodioxol-5-ylcarbonyl)-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5526732.png)
![N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-2-chromanecarboxamide hydrochloride](/img/structure/B5526746.png)
![N-[(2,2-dimethylcyclopropyl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5526752.png)
![N-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B5526753.png)
![2-methyl-N-{1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}propanamide](/img/structure/B5526764.png)
